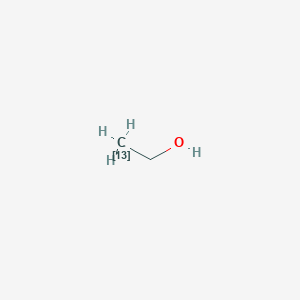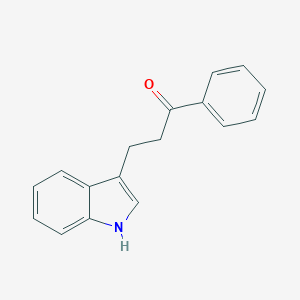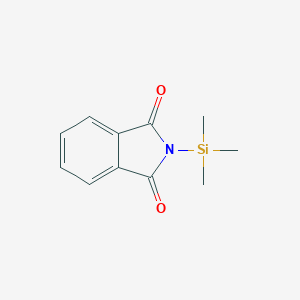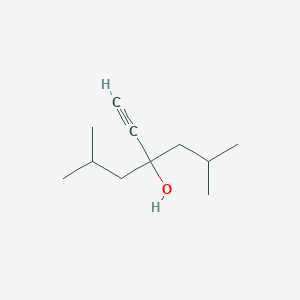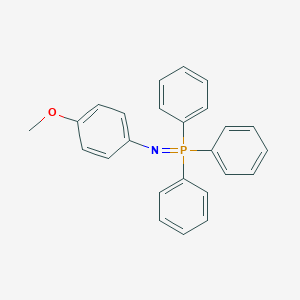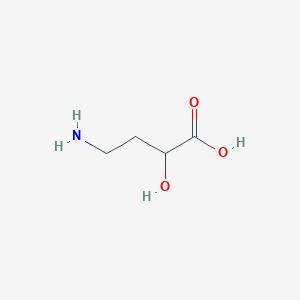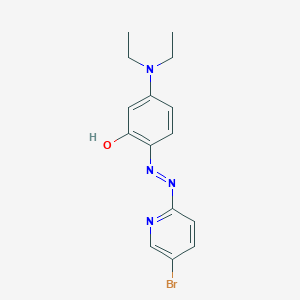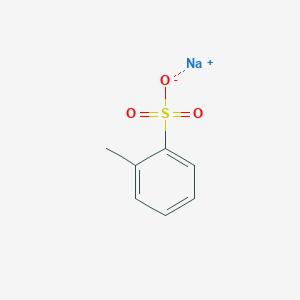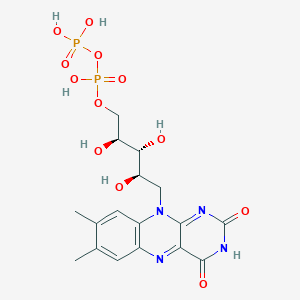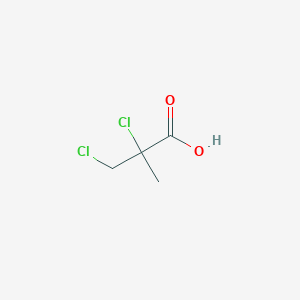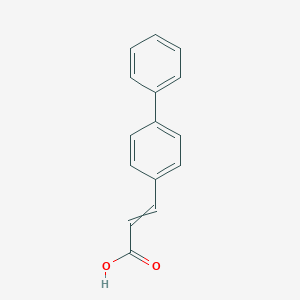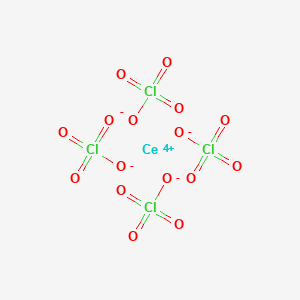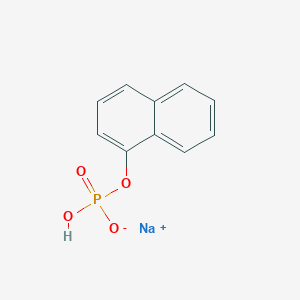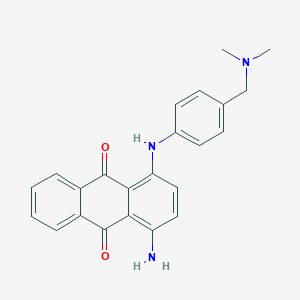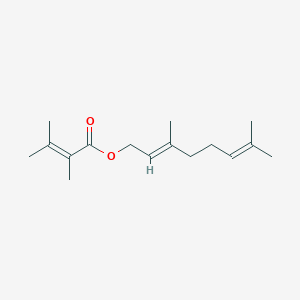
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate, also known as DMDC, is a synthetic compound that has gained significant attention in scientific research. DMDC is a terpene-based molecule that belongs to the family of crotonates. It has been found to have various biochemical and physiological effects that are of interest to researchers.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate is not fully understood, but it is believed to interact with various cellular targets, including ion channels and enzymes. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been shown to have a potent inhibitory effect on the growth of cancer cells, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has also been found to have a potent inhibitory effect on the growth of cancer cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has several advantages for lab experiments, including its ease of synthesis and high purity. However, one limitation of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions that researchers can explore with 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate. One potential area of research is its use as an anti-cancer agent. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another area of research is its use as an insecticide. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been shown to have insecticidal properties, and further research could lead to the development of new, more effective insecticides. Finally, 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate's antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, and further research could lead to the development of new treatments.
Synthesemethoden
The synthesis of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate involves the condensation of 2,3-dimethylcrotonic acid and isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate as the major product. The purity of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate can be improved by various methods, including distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been used in various scientific research applications, including as a flavor and fragrance agent, a pheromone, and an insecticide. It has also been studied for its potential as an anti-cancer agent, as well as for its antioxidant and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
10402-48-9 |
|---|---|
Produktname |
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate |
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-12(2)8-7-9-14(5)10-11-18-16(17)15(6)13(3)4/h8,10H,7,9,11H2,1-6H3/b14-10+ |
InChI-Schlüssel |
GLMOJOJHHPDUHX-GXDHUFHOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/COC(=O)C(=C(C)C)C)/C)C |
SMILES |
CC(=CCCC(=CCOC(=O)C(=C(C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C(=C(C)C)C)C)C |
Andere CAS-Nummern |
10402-48-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



